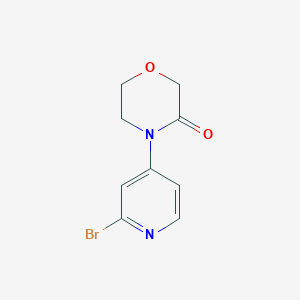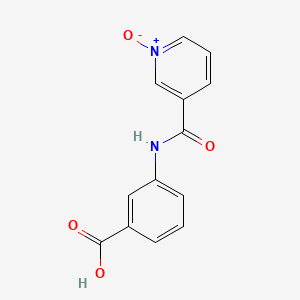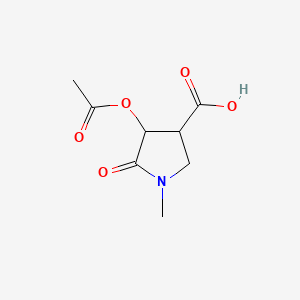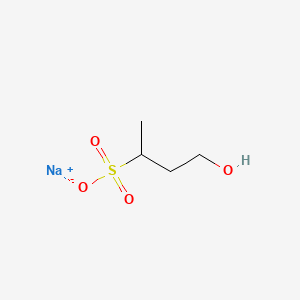
4-(2-Bromopyridin-4-YL)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromopyridin-4-YL)morpholin-3-one is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol It is a derivative of morpholin-3-one, featuring a bromopyridinyl group attached to the morpholine ring
Métodos De Preparación
The synthesis of 4-(2-Bromopyridin-4-YL)morpholin-3-one typically involves the reaction of 2-bromopyridine with morpholin-3-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-(2-Bromopyridin-4-YL)morpholin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Bromopyridin-4-YL)morpholin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Bromopyridin-4-YL)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
4-(2-Bromopyridin-4-YL)morpholin-3-one can be compared with other similar compounds, such as:
4-(4-Aminophenyl)morpholin-3-one: This compound has an amino group instead of a bromine atom, leading to different reactivity and applications.
4-(2-Chloropyridin-4-YL)morpholin-3-one:
4-(2-Fluoropyridin-4-YL)morpholin-3-one: The fluorine atom imparts unique electronic properties, making it useful in specific chemical and biological applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9BrN2O2 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
4-(2-bromopyridin-4-yl)morpholin-3-one |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-5-7(1-2-11-8)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6H2 |
Clave InChI |
PYYSDQCMWUWNMA-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)



![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)




